

CEP-28122: An In-Depth Technical Guide on Kinase Selectivity

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Compound of Interest		
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This technical guide provides a comprehensive overview of the kinase selectivity profile of CEP-28122, a potent and highly selective inhibitor of Anaplastic Lymphoma Kinase (ALK). This document details its inhibitory activity, the experimental methodologies used for its characterization, and its effects on crucial signaling pathways.

Introduction

CEP-28122 is an orally bioavailable small molecule inhibitor targeting Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase that, when constitutively activated through genetic alterations, acts as a key oncogenic driver in various cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma. CEP-28122 has demonstrated potent anti-tumor activity in preclinical models of ALK-positive cancers. A critical aspect of its preclinical evaluation is its selectivity profile against a broad range of other kinases, which is essential for understanding its potential for off-target effects and for predicting its therapeutic window.

Kinase Selectivity Profile

CEP-28122 has been characterized as a highly potent and selective ALK inhibitor. In enzymatic assays, CEP-28122 inhibits recombinant ALK with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.



Table 1: In Vitro Inhibitory Potency of CEP-28122 against ALK

Target Kinase	Assay Type	IC50 (nM)
Recombinant ALK	Enzymatic	1.9

Data sourced from publicly available research.

To assess its selectivity, CEP-28122 was profiled against a large panel of kinases. A study by Cheng et al. (2012) evaluated the compound at a concentration of 1 μ M against 259 different kinases. While the detailed percentage of inhibition for each kinase from this screen is not publicly available, the study concluded that CEP-28122 is a highly selective ALK inhibitor. This high degree of selectivity suggests a lower potential for off-target toxicities mediated by the inhibition of other kinases.

Experimental Protocols

The following sections describe the generalized methodologies for the key experiments cited in the characterization of CEP-28122.

Recombinant ALK Kinase Assay (ELISA-based)

This assay is designed to measure the in vitro inhibition of recombinant ALK kinase activity by a test compound.

Principle:

This assay quantifies the phosphorylation of a substrate by the ALK enzyme using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) format. A substrate peptide is coated onto microplate wells. The recombinant ALK enzyme, the test compound (CEP-28122), and ATP are added to the wells. If the compound does not inhibit ALK, the substrate will be phosphorylated. The phosphorylated substrate is then detected using a phosphorylation-specific antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP). The addition of a chromogenic substrate for HRP results in a colorimetric signal that is proportional to the extent of substrate phosphorylation. The inhibitory effect of the compound is determined by the reduction in the colorimetric signal.



Materials:

- 96-well microtiter plates
- Recombinant ALK enzyme
- Biotinylated substrate peptide (e.g., poly-Glu-Tyr)
- ATP
- Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
- CEP-28122 (or other test compounds)
- Wash buffer (e.g., PBS with Tween-20)
- Phosphorylation-specific primary antibody
- HRP-conjugated secondary antibody
- TMB (3,3',5,5'-Tetramethylbenzidine) substrate
- Stop solution (e.g., H2SO4)
- Plate reader

Procedure:

- Coating: Coat the wells of a 96-well microtiter plate with the substrate peptide and incubate to allow for binding. Wash the wells to remove any unbound substrate.
- Kinase Reaction: Add the kinase reaction buffer, recombinant ALK enzyme, and varying concentrations of CEP-28122 to the wells.
- Initiation: Initiate the kinase reaction by adding a solution of ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
- Stopping the Reaction: Stop the reaction by adding a chelating agent like EDTA or by washing the plate.



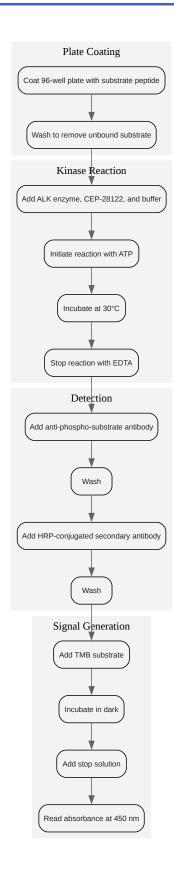




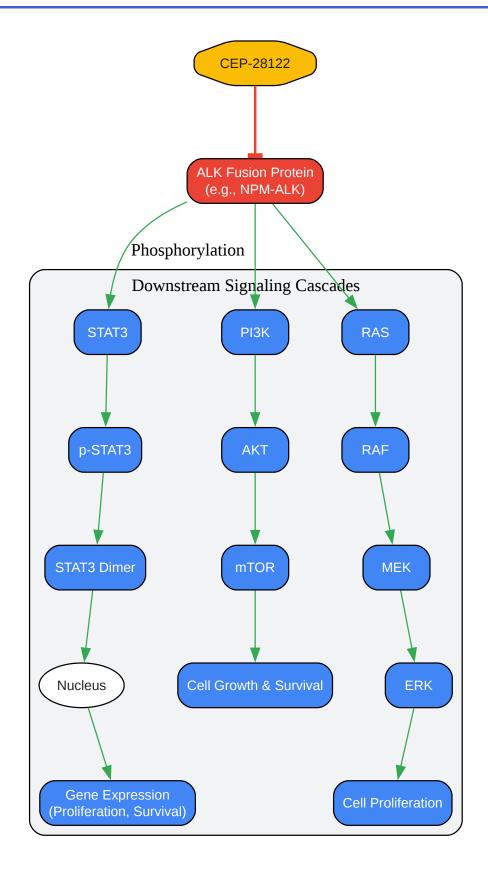
Detection:

- Add the phosphorylation-specific primary antibody to each well and incubate.
- Wash the wells to remove unbound primary antibody.
- Add the HRP-conjugated secondary antibody and incubate.
- Wash the wells to remove unbound secondary antibody.
- Signal Development: Add the TMB substrate to each well and incubate in the dark.
- Reading: Stop the reaction by adding the stop solution. Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of inhibition for each concentration of CEP-28122 relative to the control (no inhibitor). Determine the IC50 value by fitting the data to a doseresponse curve.









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